![molecular formula C21H35N3O4 B581540 1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine CAS No. 1258652-71-9](/img/structure/B581540.png)

1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine

Descripción general

Descripción

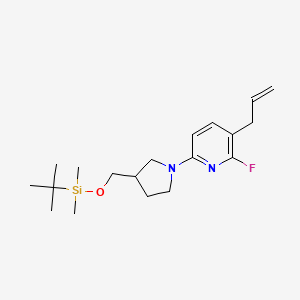

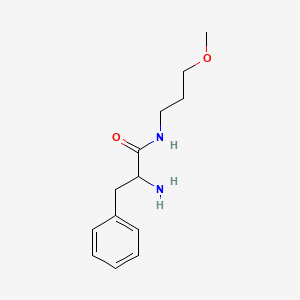

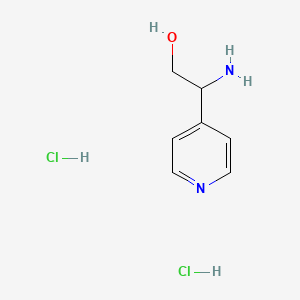

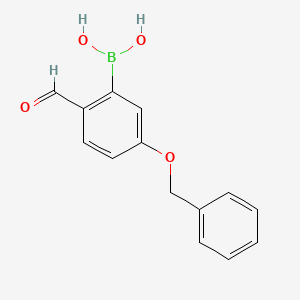

“1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine” is a chemical compound with the molecular formula C21H35N3O4 and a molecular weight of 393.52 . Its IUPAC name is "tert-butyl 4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethyl]piperazine-1-carboxylate" .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a piperazine ring, which is substituted with a tert-butyl carbamate (Boc) group and a 2-aminoethyl group . The latter is connected to a cyclohexene ring, which is substituted with two methyl groups and contains two carbonyl groups .

Physical And Chemical Properties Analysis

The compound has several computed properties, including a topological polar surface area of 82.4Ų, a complexity of 666, and a XLogP3 of 1.8 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis of Novel Dendritic G-2 Melamines : Incorporating piperidine motifs, this study discusses the synthesis of melamines with piperidin-4-yl groups, using compounds similar to 1-Boc-piperazine as central building-blocks. These melamines showed potential for forming large spherical nano-aggregates, indicating applications in nanotechnology and materials science (Sacalis et al., 2019).

Characterization of N-Boc Piperazine Derivatives : Research on derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, highlights their potential in various fields, including crystallography and bioactivity studies. These compounds were analyzed for their structural and antibacterial properties (Kulkarni et al., 2016).

Development of Novel Ethylene-Bridged Derivatives : This study involves the synthesis of novel N,N'-ethylene-bridged compounds, derived from similar structures as 1-Boc-piperazine, demonstrating applications in the development of complex molecules like copper(II) complexes (Yamato et al., 2000).

Medicinal and Biological Applications

Synthesis and Biological Evaluation of Piperazine Derivatives : The study focuses on the creation and antimicrobial assessment of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, indicating their potential in developing new antimicrobial agents (Rajkumar et al., 2014).

Research on Triazine Dendrimers : The synthesis of triazine dendrimers incorporating Boc-protected amines, similar in structure to 1-Boc-piperazine, shows potential for creating large, complex macromolecules with applications in chemical modification and drug delivery systems (Umali et al., 2007).

Cytotoxic Activity of Oleanolic Acid Derivatives : This research demonstrates the synthesis of novel oleanolic acid derivatives incorporating structures akin to 1-Boc-piperazine, with significant findings in their cytotoxic activities against various cancer cell lines (Liu et al., 2018).

Other Applications

Piperazine-based Derivatives for Peptide Derivatization : The study explores the use of piperazine-based derivatives for derivatizing carboxyl groups in peptides. This showcases the utility of such compounds in enhancing the ionization efficiency in mass spectrometry, crucial for proteomics research (Qiao et al., 2011).

Solid Phase Synthesis of Piperazines : Research into the synthesis of piperazine derivatives on a solid phase highlights their potential in creating diverse chemical libraries, which can be pivotal in drug discovery and material science (Gonzalez-Gomez et al., 2002).

Propiedades

IUPAC Name |

tert-butyl 4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O4/c1-15(18-16(25)13-21(5,6)14-17(18)26)22-7-8-23-9-11-24(12-10-23)19(27)28-20(2,3)4/h25H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQXYBMNAHQODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN1CCN(CC1)C(=O)OC(C)(C)C)C2=C(CC(CC2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801104738 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine | |

CAS RN |

1258652-71-9 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)